molecular formula C9H5Br2NO B6356274 5-(2,6-dibromophenyl)oxazole CAS No. 2364585-15-7

5-(2,6-dibromophenyl)oxazole

Cat. No. B6356274
CAS RN: 2364585-15-7
M. Wt: 302.95 g/mol
InChI Key: ZXPAFSHLLSKMOD-UHFFFAOYSA-N
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Description

5-(2,6-dibromophenyl)oxazole, also known as DBPO, is a heterocyclic compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol . It has been studied for its potential applications in various fields.


Synthesis Analysis

Oxazole compounds, including 5-(2,6-dibromophenyl)oxazole, can be synthesized using the van Leusen Oxazole Synthesis . This method is based on tosylmethylisocyanides (TosMICs) and is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The InChI code for 5-(2,6-dibromophenyl)oxazole is 1S/C9H5Br2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H . This indicates that the molecule contains a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom .


Chemical Reactions Analysis

Oxazole compounds, including 5-(2,6-dibromophenyl)oxazole, are present in various chemical reactions . They are often used as intermediates in the synthesis of new chemical entities .


Physical And Chemical Properties Analysis

5-(2,6-dibromophenyl)oxazole is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Magnetic Nanocatalysts in Organic Synthesis

5-(2,6-dibromophenyl)oxazole has been utilized in the development of magnetic nanocatalysts for organic synthesis. These catalysts are significant due to their high stability and ease of separation from reaction mixtures using an external magnet. They have revolutionized the synthesis of oxazole derivatives, which are crucial in pharmaceutical chemistry .

Biological Activities and Drug Discovery

Oxazole derivatives, including 5-(2,6-dibromophenyl)oxazole, exhibit a broad range of pharmacological properties. They have been extensively studied for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. This makes them valuable intermediates in the synthesis of new chemical entities for medicinal applications .

Antibacterial Agents

Specific derivatives of 5-(2,6-dibromophenyl)oxazole have been synthesized and examined for their antibacterial potential against various strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and others. The substitution patterns in these derivatives play a pivotal role in their biological activity .

Anticancer Research

The structural motif of 5-(2,6-dibromophenyl)oxazole is found in compounds that have shown promise as anticancer agents. Research into these derivatives is ongoing, with the aim of understanding their mechanisms of action and improving their efficacy in cancer treatment .

Anti-inflammatory Applications

Derivatives of 5-(2,6-dibromophenyl)oxazole have been identified with anti-inflammatory properties. These compounds are being explored for their potential use in treating chronic inflammatory diseases, contributing to the field of anti-inflammatory drugs .

Material Science

In material science, 5-(2,6-dibromophenyl)oxazole can be used as a precursor for the synthesis of complex molecules. Its bromine groups make it a versatile building block for creating new materials with desired properties .

Safety and Hazards

The safety information for 5-(2,6-dibromophenyl)oxazole includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

Future Directions

Oxazole-based molecules, including 5-(2,6-dibromophenyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . They are becoming a significant heterocyclic nucleus in the field of medicinal chemistry due to their broad biological activities . Therefore, the future direction in this field is likely to involve further exploration of the potential applications of these compounds in medicine .

properties

IUPAC Name

5-(2,6-dibromophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPAFSHLLSKMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Dibromophenyl)oxazole

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